molecular formula C7H10O2 B2862877 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 878167-02-3

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B2862877
CAS No.: 878167-02-3
M. Wt: 126.155
InChI Key: UQBTXMZEYAAYHY-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 878167-02-3 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 7-oxabicyclo [2.2.1]heptane-2-carbaldehyde .


Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo [2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structures of phases III and IV are ordered and have been solved from the powder diffraction data by direct-space methods .


Chemical Reactions Analysis

This compound undergoes several reactions. For instance, it undergoes oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The reaction of 7-oxabicyclo [2.2.1]heptane gives exclusively trans -cyclohexane-1,4-diol dinitrate .


Physical and Chemical Properties Analysis

The physical form of this compound is liquid . It has a storage temperature of -10 . The density of 7-Oxabicyclo[2.2.1]heptane is 0.968 g/mL at 25 °C .

Scientific Research Applications

Reactivity Towards Brønsted Acids

7-Oxabicyclo[2.2.1]heptadiene derivatives, including 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, demonstrate varied reactions when treated with Brønsted acids. These reactions can lead to the formation of phenols, fulvenes, and products from retro-Diels–Alder-like reactions, influenced by experimental conditions and the nature of the Brønsted acid used (Maggiani, Tubul, & Brun, 1999).

Construction of Bicyclic Systems

A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, derived from 3-cyclohexen-1-ol derivatives. This process, involving heating with lithium iodide in propionitrile, allows for high-yield transformation into the 7-oxabicyclo[2.2.1]heptane derivative (Iwakura, Tokura, & Tanino, 2017).

Synthesis of Optically Active Derivatives

The synthesis of optically active 7-oxabicyclo[2.2.1]heptane derivatives has been achieved. This involves converting 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride to diastereoisomeric acid-esters, which are then transformed to enantiomerically pure lactones (Das, Haslanger, Gougoutas, & Malley, 1987).

Preparation for Carbohydrate Derivatives

The 7-oxabicyclo[2.2.1]heptanyl system offers a rapid, stereoselective entry into carbohydrate derivatives. This is facilitated by the Diels-Alder reaction of furan with various dienophiles (Ager & East, 1994).

Enantiomerically Pure Building Blocks

(±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, derived from this compound, is a versatile chiral building block useful in the synthesis of various terpenoids, including eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).

Synthesis of Protected Amino-hydroxy-cyclopentane-carbaldehyde Derivatives

7-Oxabicyclo[2.2.1]hept-5-en-2-yl derivatives undergo cycloaddition to give protected amino-hydroxy-cyclopentane-carbaldehyde derivatives with high stereoselectivity (Reymond & Vogel, 1990).

Wagner-Meerwein Rearrangements

7-Oxabicyclo[2.2.1]hept-2-enes can rearrange to 2-oxabicyclo[2.2.1]heptane derivatives under specific reaction conditions, offering insight into Wagner-Meerwein 1,2-bond shifts in alkyl groups (Campbell, Sainsbury, & West, 1987).

Safety and Hazards

The safety information for 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Compounds related to 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, such as 7 and 8, are good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) . This suggests potential future directions in the study of these compounds.

Mechanism of Action

Target of Action

Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.

Biochemical Pathways

It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXMZEYAAYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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